![molecular formula C16H13Cl2N5O3 B11151734 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11151734.png)
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H13Cl2N5O3 and its molecular weight is 394.2 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15Cl2N5O2. The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of chlorine and methoxy groups in the phenyl ring contributes to its lipophilicity and potential receptor interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of a tetrazole moiety has been linked to enhanced anticancer activity due to its ability to interact with DNA and inhibit cell proliferation. A study reported that derivatives of tetrazole exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound may possess similar activity .
Table 1: Comparative Anticancer Activity of Tetrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 10 |
This compound | A549 | TBD |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar benzamide derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes. A recent study highlighted that compounds with tetrazole rings demonstrated broad-spectrum antimicrobial activity .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, there is emerging evidence that compounds containing tetrazole rings can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Therapy : A study involving a series of benzamide derivatives demonstrated that modifications at the phenyl position significantly enhanced anticancer activity. The introduction of a tetrazole moiety was crucial for achieving desired potency against resistant cancer cell lines.
- Antimicrobial Screening : In a comparative analysis of various benzamide derivatives, this compound was shown to have superior activity against Gram-positive bacteria compared to its counterparts.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study evaluating a series of chloro-substituted benzamides demonstrated their effectiveness against various bacterial and fungal strains. The synthesized compounds were tested for their ability to inhibit mycobacterial growth, showing comparable activity to established antibiotics such as isoniazid and fluconazole .
Compound | Activity Type | Standard Comparison |
---|---|---|
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | Antimicrobial | Comparable to Isoniazid |
Other Chloro-Benzamides | Antifungal | Comparable to Fluconazole |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research on related tetrazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing tetrazole rings have been linked with anticancer activity against various cancer cell lines, including breast and lung cancers .
Agricultural Applications
Fungicidal Properties
The compound's structural features suggest potential applications in agriculture as a fungicide. Compounds similar to this compound have demonstrated efficacy in controlling fungal pathogens in crops. The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell membranes or inhibit key enzymatic pathways critical for fungal growth .
Application | Target Organism | Efficacy |
---|---|---|
Fungicide | Fungal Pathogens | High |
Material Science Applications
Polymeric Composites
Recent studies have explored the incorporation of such compounds into polymeric materials to enhance properties like thermal stability and mechanical strength. The addition of tetrazole-containing compounds has been shown to improve the thermal degradation temperature of polymers, making them suitable for high-temperature applications .
Properties
Molecular Formula |
C16H13Cl2N5O3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-25-14-7-15(26-2)12(6-11(14)18)20-16(24)10-4-3-9(17)5-13(10)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24) |
InChI Key |
FYJGJSSXDPGBGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.